依替巴坦二钠

描述

厄他培南钠是一种碳青霉烯类抗生素,用于治疗由敏感细菌引起的中度至重度感染。 它在结构上与β-内酰胺类抗生素有关,于2001年11月首次在美国获准使用,2002年4月在欧洲获准使用 。 厄他培南钠对多种革兰氏阳性和革兰氏阴性需氧菌和厌氧菌有效 。

科学研究应用

厄他培南钠在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 它用于治疗严重的感染,包括腹腔内感染、社区获得性肺炎、盆腔感染和糖尿病足感染 。 此外,它还用于预防选择性直肠癌手术后的手术部位感染 。 在研究中,厄他培南钠被研究用于治疗耐头孢曲松淋球菌和它对耐药性生态的影响 。

作用机制

厄他培南钠通过抑制细菌细胞壁合成发挥作用。 它与一个或多个青霉素结合蛋白结合,从而抑制细菌细胞壁中肽聚糖合成的最后一步转肽作用。 这种抑制阻止了细胞壁的生物合成,导致细菌细胞裂解和死亡 。 厄他培南钠对肾脏脱氢肽酶 I 的裂解具有抵抗力,其血浆半衰期约为四个小时 。

生化分析

Biochemical Properties

Ertapenem disodium shares the activity of imipenem and meropenem against most species, but is less active against non-fermenters . Its activity is retained against most strains with AmpC and extended-spectrum β-lactamases . Resistance can arise if these enzymes are combined with extreme impermeability .

Cellular Effects

Ertapenem disodium exhibits a bactericidal mode of action . It works by binding to and inhibiting bacterial penicillin-binding proteins (PBPs) . In Escherichia coli, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5 with preferential binding to PBPs 2 and 3 . Upon binding to PBPs, ertapenem disodium inhibits bacterial cell wall synthesis .

Molecular Mechanism

The molecular mechanism of action of Ertapenem disodium involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the death of the bacteria .

Temporal Effects in Laboratory Settings

Following an intravenous bolus of 1 g ertapenem, plasma concentrations declined relatively slowly with a mean ±standard deviation (SD) elimination half-life of 19.3 ±6.6 h . Plasma concentrations were similar in all subjects, with maximum mean plasma concentration observed of 343±48 µg/mL postdose .

Metabolic Pathways

Ertapenem disodium predominantly undergoes renal elimination, where it undergoes glomerular filtration and net tubular secretion . In healthy young adults who received one gram of IV radiolabeled ertapenem, approximately 80% of the radioactivity was recovered in urine and 10% of the radioactivity was recovered in feces .

Transport and Distribution

The apparent volume of distribution at steady state (V ss) of ertapenem is approximately 0.12 L/kg in adults, 0.2 L/kg in children three months to 12 years of age, and 0.16 L/kg in adolescents 13 to 17 years of age .

Subcellular Localization

As a beta-lactam antibiotic, it is known to act on the bacterial cell wall, suggesting that its site of action is extracellular .

准备方法

合成路线和反应条件: 厄他培南钠可以通过多种方法合成。一种方法包括将碳酸氢钠溶解在注射用水以获得酸性溶液,将厄他培南钠和保护剂加入酸性溶液中,搅拌并均匀混合。 然后使用氢氧化钠和碳酸钠溶液调节溶液的pH值 。 另一种方法是使用低浓度的厄他培南钠水溶液作为原料,制备结晶形式的厄他培南钠 。

工业生产方法: 厄他培南钠的工业生产包括制备用于静脉滴注或肌内注射的单剂量小瓶中的无菌冻干粉末 。 该过程包括无菌过滤、灌装、冷冻干燥和密封小瓶。

化学反应分析

反应类型: 厄他培南钠会发生多种化学反应,包括氧化、还原和取代反应。 它以固体和水溶液形式不稳定而闻名,并且可以在不同的应力条件下降解 。

常用试剂和条件: 涉及厄他培南钠的反应中常用的试剂包括碳酸氢钠、氢氧化钠和甲酸铵缓冲液 。 反应介质的pH值对于实现最佳分离和稳定性至关重要。

形成的主要产物: 厄他培南钠反应形成的主要产物包括各种杂质和降解产物。 例如,使用高效液相色谱和质谱法已经鉴定了八种二聚体杂质和两种脱水二聚体 。

相似化合物的比较

厄他培南钠与其他碳青霉烯类抗生素如亚胺培南和美罗培南进行比较。 虽然它对大多数物种具有相似的活性,但它对非发酵菌的活性较低 。 厄他培南钠在一日一次的给药方案及其对革兰氏阳性和革兰氏阴性细菌的广谱活性方面是独一无二的 。 其他类似化合物包括呋喃妥因和环丙沙星,分别用于治疗尿路感染和各种其他感染 。

结论

厄他培南钠是一种用途广泛且有效的碳青霉烯类抗生素,在治疗严重的细菌感染方面有着广泛的应用。 其独特的特性,包括其稳定性和广谱活性,使其成为临床和研究环境中的宝贵化合物。

属性

IUPAC Name |

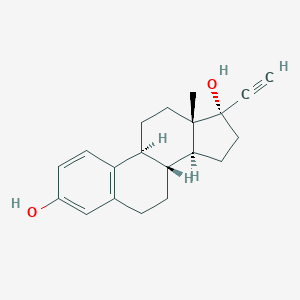

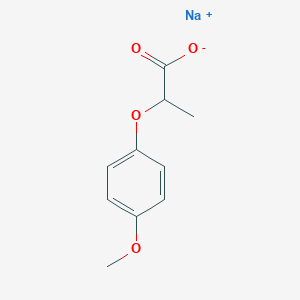

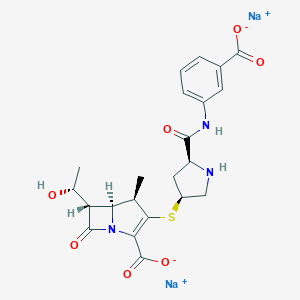

sodium;3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNAQFZBWUNWJM-HRXMHBOMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)[C@@H](C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N3NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153773-82-1, 153832-38-3 | |

| Record name | Ertapenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 153832-38-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。